molecular formula C11H19NO2 B4542596 N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide

N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B4542596
M. Wt: 197.27 g/mol
InChI Key: ARJGGEBMIWOUIW-UHFFFAOYSA-N
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Description

N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide core with a tetrahydrofuran-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with a tetrahydrofuran derivative under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is often carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction can produce cyclobutylamines .

Scientific Research Applications

N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-yl-2-furamide
  • 2-ethyl-tetrahydrofuran
  • 1-tetrahydrofuran-2-ylethanamine

Uniqueness

N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide stands out due to its unique combination of a cyclobutanecarboxamide core and a tetrahydrofuran substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8(10-6-3-7-14-10)12-11(13)9-4-2-5-9/h8-10H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJGGEBMIWOUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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